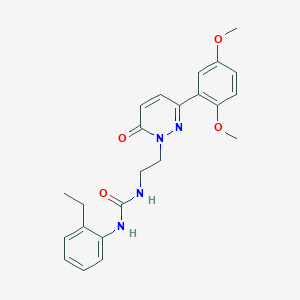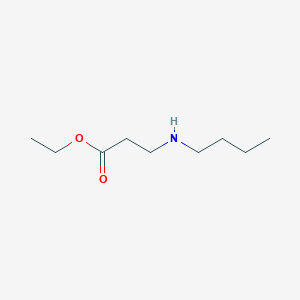
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide
Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalimide group, a piperazine ring, and an acetamide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the formation of the phthalimide group through the reaction of phthalic anhydride with ammonia or a primary amine.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be achieved through nucleophilic substitution reactions where the phthalimide group reacts with a piperazine derivative.
Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically target the carbonyl groups in the phthalimide and acetamide moieties.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetamide linkage. Common reagents include alkyl halides and acyl chlorides.
Scientific Research Applications
2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide involves its interaction with specific molecular targets. The phthalimide group may interact with proteins or enzymes, while the piperazine ring can modulate receptor activity. The acetamide linkage may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(1,3-dioxoisoindolin-2-yl)-N-(3-(4-phenylpiperazin-1-yl)propyl)acetamide include:
Phthalimide Derivatives: Compounds with similar phthalimide groups, such as thalidomide, which is known for its immunomodulatory and anti-inflammatory properties.
Piperazine Derivatives: Compounds like piperazine itself, which is used as an anthelmintic, and other piperazine-based drugs that act on the central nervous system.
Acetamide Derivatives: Compounds such as acetamide itself, which is used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21(17-27-22(29)19-9-4-5-10-20(19)23(27)30)24-11-6-12-25-13-15-26(16-14-25)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPIXELWFCZVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B3208121.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine](/img/structure/B3208134.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B3208141.png)




![N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3208188.png)

![6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3208207.png)
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B3208214.png)

![1-[2-(5-methoxy-2-methyl-1{H}-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one](/img/structure/B3208219.png)

